6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6) is a heterocyclic compound belonging to the class of α-amino acid N-carboxyanhydrides (NCAs). Derived from the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC), this monomer is primarily used in the ring-opening polymerization (ROP) to synthesize poly(1-aminocyclopropane-1-carboxylic acid), a unique polypeptide. The defining feature of this NCA is the spiro-fused cyclopropane ring, which imparts significant conformational rigidity to the monomer and the resulting polymer backbone. This structural constraint is a key attribute influencing polymerization kinetics and the secondary structure of the final polypeptide material, distinguishing it from polymers made from common, more flexible NCAs.
Substituting 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione with common, flexible N-carboxyanhydrides (NCAs) like those from glycine or L-leucine is impractical for applications requiring specific material properties. The spiro-fused cyclopropane ring severely restricts the backbone's rotational freedom, a feature absent in conventional linear or simple cyclic amino acid derivatives. This conformational constraint directly translates to the resulting polymer, inducing unique and predictable secondary structures, such as stable β-turns, which are not reliably achieved with more flexible monomers. This structural rigidity influences material properties like thermal stability and mechanical strength. Therefore, choosing a generic NCA substitute would fundamentally alter the polymer's architecture and performance, making it unsuitable for applications designed around the specific conformational behavior of poly(1-aminocyclopropanecarboxylic acid).
The parent amino acid of this monomer, 1-aminocyclopropanecarboxylic acid (Ac3c), demonstrates a strong and predictable influence on peptide structure. Computational analysis of an Ac3c dipeptide model shows that its conformational freedom is highly restricted to two symmetric low-energy regions, with the Ramachandran plot showing favorable φ angles around ±80° and ψ angles from -40° to 180°. This contrasts sharply with flexible residues like glycine, which can access a much broader range of conformations. The constrained nature of Ac3c is known to be a potent inducer of β-turn conformations in peptides, a critical secondary structure motif.
| Evidence Dimension | Allowed Backbone Dihedral Angles (φ, ψ) |
| Target Compound Data | Restricted to two low-energy regions (φ ≈ ±80°, ψ = -40° to 180°) |
| Comparator Or Baseline | Glycine (a flexible amino acid) has a much larger allowed conformational space. |
| Quantified Difference | Significant reduction in accessible conformational space compared to non-constrained amino acids. |
| Conditions | Hartree–Fock level calculations using a 6-31G(d) basis set for an Ace-Ac3c-NCH3 dipeptide model. |
For designing polymers or peptides with predictable, stable secondary structures for applications in biomaterials and structured scaffolds, this monomer provides a level of conformational control that flexible alternatives cannot.
This N-carboxyanhydride is the direct synthetic precursor for polymers of 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is not merely a structural amino acid but is the immediate biochemical precursor to ethylene, a critical plant hormone that regulates a vast array of developmental processes including fruit ripening, senescence, and stress responses. The synthesis of polymers or labeled compounds from this NCA allows for the creation of tools to study ACC metabolism, transport, and signaling in plants, a function not served by NCAs derived from other amino acids like leucine or glutamate.
| Evidence Dimension | Biochemical Relevance as a Precursor |
| Target Compound Data | Derived from 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to the plant hormone ethylene. |
| Comparator Or Baseline | Standard proteinogenic amino acid NCAs (e.g., from Alanine, Leucine, Glutamate) lack this specific and critical role in plant ethylene biosynthesis. |
| Quantified Difference | Qualitative functional difference; the target compound is tied to a specific, rate-limiting step in major plant metabolic pathway. |
| Conditions | In vivo plant biochemistry. |
For researchers in plant science or agrochemistry, procuring this specific NCA is essential for synthesizing probes, standards, or polymeric delivery systems related to the ethylene biosynthesis pathway.
This monomer is the right choice for synthesizing polypeptides where a predictable and rigid secondary structure is critical. The strong tendency of the 1-aminocyclopropane-1-carboxylic acid residue to induce β-turns allows for the design of stable, folded biomaterials for use in tissue engineering, drug delivery, or as structural scaffolds where conformational stability is a primary requirement.
Given that the monomer is derived from ACC, the direct precursor to ethylene, it is the ideal starting material for creating labeled polymers or ACC-releasing compounds. These materials can be used to investigate ACC transport, metabolism, and signaling pathways within plants, providing essential tools for research in plant physiology and the development of novel agrochemicals.